molecular formula C14H19NO3 B1325779 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid CAS No. 951889-14-8

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid

Cat. No. B1325779
M. Wt: 249.3 g/mol
InChI Key: DCFLZXMHKNEBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid , also known by its chemical formula C₁₄H₂₂BNO₂ , is a compound with intriguing properties. It belongs to the class of phenylboronic acids , which are essential in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the reaction between 4-(N,N-dimethylamino)phenylboronic acid, pinacol ester and an appropriate reagent. The pinacol ester group serves as a protecting group for the boronic acid functionality. The reaction typically occurs under mild conditions and yields the desired product .


Molecular Structure Analysis

The molecular structure of 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid consists of a hexanoic acid backbone with a phenyl group attached at the 6-position. The N,N-dimethylamino group is also linked to the phenyl ring. The boronic acid moiety plays a crucial role in its reactivity and applications .

Scientific Research Applications

Oxidatively Removable Carboxy Protecting Groups

2,6-Dimethoxybenzyl esters, which are related to the structure of 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid, have been studied for their oxidation properties. These compounds, including phenyl esters with dimethylamino groups, are efficiently oxidized by ceric ammonium nitrate (CAN) under controlled pH conditions, making them useful in synthetic chemistry for the generation of corresponding carboxylic acids (Kim & Misco, 1985).

Spin Distributions in Radical Chemistry

The reaction of P-dimethylaminophosphonic acid with certain compounds leads to the formation of radicals with significant spin density on the exocyclic nitrogen, but little on phosphorus. This indicates the potential application of compounds with dimethylamino groups in studying spin polarization effects and the structures of radical species (Hicks, Ohrström, & Patenaude, 2001).

Catalytic Applications

Tetraarylstibonium cations, including those with dimethylamino groups, have been synthesized and evaluated as catalysts for the cycloaddition of oxiranes and isocyanates. The reactivity of these cations is influenced by the presence of ancillary amino donors, impacting their catalytic properties (Yang et al., 2018).

Solubility and Structure Studies in Organometallic Compounds

The synthesis of diorganotin bromides, which include dimethylamino groups, demonstrates significant solubility in water and other polar solvents. These compounds have been analyzed through NMR spectroscopy, revealing structural details important for organometallic chemistry (Koten et al., 1978).

Electron Transfer in Polyaniline Models

Research on trianiline models of polyaniline, which include dimethylamino phenyl groups, has shown that protonation is followed by intermolecular proton−electron transfer. This has implications for the study of electron interchange in aggregated states, potentially useful in the field of materials science (Lokshin et al., 2001).

Eicosanoid Biosynthesis and Anti-Inflammatory Applications

Although related to drug research, it's notable that 6-aryl-4-oxohexanoic acids, a class containing similar structures, have been synthesized and evaluated for their effects on eicosanoid biosynthesis and anti-inflammatory activities (Abouzid et al., 2007).

Fluorescence Quenching in Chemo-Sensors

Dimethylamino phenyl groups have been used in the synthesis of a fluorescent chemo-sensor, showing significant fluorescence quenching in the presence of specific acids. This reveals their potential use in selective sensing applications (Vishnoi et al., 2015).

Activation of Hydrogen Peroxide in Organic Synthesis

Selenoxides containing dimethylamino groups act as catalysts for the bromination of organic substrates, demonstrating their utility in organic synthesis and the activation of hydrogen peroxide (Goodman & Detty, 2004).

properties

IUPAC Name

6-[4-(dimethylamino)phenyl]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-15(2)12-9-7-11(8-10-12)13(16)5-3-4-6-14(17)18/h7-10H,3-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFLZXMHKNEBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid

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